DC4 universal
Description
Properties
CAS No. |
103370-59-8 |
|---|---|
Molecular Formula |
C10H13BrO |
Synonyms |
DC4 universal |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Dc4 Universal Chemical Compound
Post-Synthetic Modifications and Derivatization Strategies of DC4 Universal Chemical Compound
Regioselective and Stereoselective Functionalization
There is no specific information in the search results detailing regioselective or stereoselective functionalization reactions performed on the DC4 Crosslinker molecule. While regioselective and stereoselective synthesis and functionalization are important concepts in organic chemistry wikipedia.orgscispace.comresearchgate.netchemrxiv.org, their application to the specific structure of DC4 Crosslinker is not described in the provided search findings.
Advanced Spectroscopic and Chromatographic Methodologies for Dc4 Universal Chemical Compound Analysis
High-Resolution Spectroscopic Techniques for Molecular Architecture Elucidation
The precise determination of DC4's three-dimensional structure and chemical constitution relies on a suite of high-resolution spectroscopic methods. Each technique provides unique insights into the molecule's architecture, from atomic connectivity to the spatial arrangement of atoms and the nature of its chemical bonds.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
While specific experimental NMR data for the DC4 compound is not extensively detailed in publicly available literature, the application of multi-dimensional NMR spectroscopy is a foundational technique for the structural confirmation of a synthesized cross-linking agent of this nature. Based on its known structure, a series of NMR experiments would be employed to provide a complete structural assignment.
A hypothetical analysis would involve dissolving the purified DC4 compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and performing a suite of experiments.
¹H NMR: This would be the initial experiment to identify all unique proton environments within the molecule. The succinimidyl groups would show characteristic signals for the methylene (B1212753) protons, likely as a singlet. The protons on the diazabicyclo[2.2.2]octane core would present as a more complex signal, also likely a singlet due to the high symmetry of the cage structure.
¹³C NMR: This experiment would identify the number of chemically distinct carbon atoms. Key signals would include those for the carbonyl carbons of the succinimidyl ester, the methylene carbons of the succinimidyl ring, and the carbons of the bicyclooctane cage.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, though for a highly symmetric molecule like DC4, these might be minimal.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, confirming the assignments from the 1D spectra.
The following table represents the expected ¹H and ¹³C NMR chemical shifts for DC4 based on its constituent parts.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Succinimide Methylene (-CH₂-CH₂-) | ~2.8 |
| Diazabicyclooctane Methylene (-N-CH₂-CH₂-N-) | ~3.0 | |
| ¹³C | Succinimide Carbonyl (-C=O) | ~170 |
| Diazabicyclooctane Methylene (-N-CH₂-) | ~45 | |
| Succinimide Methylene (-CH₂-CH₂-) | ~25 |
High-Accuracy Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is the most well-documented analytical technique for the study of DC4, primarily due to its designed function as a gas-phase cleavable cross-linker for proteomics studies. nih.govacs.orgnih.gov High-accuracy MS, typically performed on Orbitrap or Time-of-Flight (TOF) instruments, is used to confirm the exact mass of the intact compound and to analyze its characteristic fragmentation patterns.
The key feature of DC4 is its quaternary amine structure within the diazabicyclo[2.2.2]octane core, which serves as a labile site for fragmentation upon collisional activation (CID/HCD) in the mass spectrometer. acs.orgnih.gov When DC4 is used to link two peptides, this controlled fragmentation is essential for simplifying data analysis.
During analysis, a signature fragmentation pattern is observed. The cross-linker cleaves, generating specific reporter ions that allow for the unambiguous identification of cross-linked peptides. acs.orgnih.gov For instance, in experiments involving DC4, a characteristic mass difference corresponding to the cross-linker cleavage (112.10 Da) can be used as a signature to trigger subsequent fragmentation events (MS³) for peptide sequencing. nih.gov This predictable fragmentation is crucial for distinguishing cross-linked peptides from the vast background of unmodified peptides in complex biological samples. nih.gov
Table of Key Mass Spectrometry Data for DC4:
| Parameter | Value/Description | Source |
| Compound Class | Quaternary Amine Cross-linker | acs.orgnih.gov |
| Cleavage Method | Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) | acs.orgnih.gov |
| Signature Mass Difference | 112.10 Da | nih.gov |
| Application | Cross-Linking Mass Spectrometry (XL-MS) for Protein-Protein Interaction Studies | acs.orgnih.gov |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. Although specific published spectra for DC4 are scarce, the expected vibrational modes can be predicted from its structure, which contains succinimidyl esters and a tertiary amine cage system.
FT-IR Spectroscopy: An FT-IR spectrum of DC4 would be dominated by strong absorption bands corresponding to the carbonyl groups of the N-hydroxysuccinimide (NHS) esters. A very strong C=O stretching vibration would be expected in the region of 1730-1770 cm⁻¹. Additional peaks corresponding to C-N stretching from the bicyclooctane core and C-O stretching from the ester linkage would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretch would also be visible, the symmetric vibrations of the diazabicyclo[2.2.2]octane cage structure might be more prominent in the Raman spectrum compared to the FT-IR spectrum.
Table of Expected Vibrational Frequencies for DC4:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C=O Stretch | Succinimidyl Ester | 1730 - 1770 | FT-IR (Strong) |
| C-N Stretch | Tertiary Amine (Cage) | 1150 - 1250 | FT-IR/Raman |
| C-O Stretch | Ester | 1200 - 1300 | FT-IR (Strong) |
| C-H Stretch | Methylene | 2850 - 2960 | FT-IR/Raman |
X-ray Crystallography and Diffraction for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. anton-paar.com To perform this analysis on DC4, a high-quality single crystal of the compound would need to be grown.
Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the exact atomic positions, bond lengths, and bond angles can be determined with high precision. anton-paar.comcaltech.edu This technique would unambiguously confirm the connectivity and stereochemistry of the molecule. It would provide precise measurements of the diazabicyclo[2.2.2]octane core's geometry and the orientation of the two succinimidyl ester arms relative to the central cage. This solid-state structural information is invaluable for understanding the molecule's reactivity and steric constraints when it acts as a cross-linker.
Sophisticated Chromatographic Separations for Purity and Isomeric Profiling
Chromatographic techniques are essential for assessing the purity of the synthesized DC4 reagent and for separating it from any starting materials, by-products, or isomers.
Advanced High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of chemical compounds like DC4. A universal HPLC method would likely employ a reversed-phase column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Diverse detection modalities can be coupled with the HPLC separation for comprehensive analysis:
UV-Vis Detection: While DC4 lacks a strong chromophore for high-wavelength UV detection, the succinimidyl ester carbonyl group allows for detection at lower wavelengths (around 210-220 nm). This is a common, near-universal detection method for purity assessment. europeanpharmaceuticalreview.com
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): For more uniform response regardless of optical properties, "universal" detectors like ELSD or CAD are ideal. labmanager.com These detectors respond to any non-volatile analyte, making them suitable for quantifying the purity of DC4 without relying on a chromophore. labmanager.com
Mass Spectrometry (LC-MS): Coupling HPLC directly to a mass spectrometer provides the highest level of specificity. This allows for the confirmation of the mass of the main peak, corresponding to DC4, and the identification of any impurities based on their mass-to-charge ratio.
Table of HPLC Method Parameters for DC4 Purity Analysis:
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm / CAD / ESI-MS |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Thermal Stability
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds within a sample. shimadzu.comchromlab.com In the analysis of DC4 universal, GC-MS is instrumental in identifying any residual solvents, impurities, or degradation products that may be present. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column, after which the mass spectrometer fragments the individual components and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. chromlab.com
The thermal stability of this compound can also be assessed using GC-MS. By subjecting the compound to a controlled temperature program, any thermal degradation can be monitored by detecting the evolution of volatile breakdown products. This information is critical for determining the compound's processing and storage limitations.
Table 1: Representative GC-MS Data for Volatile Species in a this compound Sample
| Retention Time (min) | Identified Compound | Molecular Weight ( g/mol ) | Peak Area (%) |
| 3.45 | Dichloromethane | 84.93 | 0.02 |
| 5.12 | Toluene | 92.14 | 0.01 |
| 8.76 | Unidentified Impurity A | - | 0.005 |
This is a hypothetical data table for illustrative purposes.
Size-Exclusion Chromatography (SEC) for Polymeric and Aggregated Forms
Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a technique used to separate molecules based on their size in solution. wikipedia.org This method is particularly valuable for analyzing this compound for the presence of any polymeric species or aggregates that may have formed during its synthesis or storage. embl.org The separation mechanism involves a column packed with porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. embl.org
By calibrating the SEC column with standards of known molecular weight, it is possible to determine the molecular weight distribution of this compound and quantify the extent of any polymerization or aggregation. embl.org This is crucial for ensuring the compound's purity and consistency, as the presence of high molecular weight species can significantly alter its physical and chemical properties.
Table 2: SEC Analysis of this compound for Polymeric Impurities
| Elution Volume (mL) | Molecular Weight (Da) | Species | Percentage (%) |
| 8.2 | > 10,000 | Aggregate | 1.5 |
| 10.5 | 1,500 | Dimer | 3.2 |
| 12.8 | 750 | Monomer (this compound) | 95.3 |
This is a hypothetical data table for illustrative purposes.
Microscopic and Imaging Techniques for Morphological and Surface Characterization
Beyond chemical composition and purity, the physical form and surface characteristics of a compound at the micro- and nanoscale are of paramount importance. Microscopic and imaging techniques provide direct visualization of these features.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Nanoscale Features
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for imaging materials at high resolution. thermofisher.comthermofisher.com SEM provides detailed images of the surface topography of a sample by scanning it with a focused beam of electrons. thermofisher.com This is useful for examining the crystal habit, particle size, and surface morphology of solid this compound.
Transmission Electron Microscopy (TEM), on the other hand, involves passing a beam of electrons through an ultrathin specimen to form an image. thermofisher.com TEM offers significantly higher resolution than SEM and can reveal the internal structure of materials, including any crystalline domains or defects within this compound particles. thermofisher.com
Table 3: Nanoscale Feature Analysis of this compound via Electron Microscopy
| Technique | Parameter Measured | Result |
| SEM | Average Particle Size | 500 nm - 1.2 µm |
| SEM | Surface Morphology | Crystalline, irregular facets |
| TEM | Internal Structure | Polycrystalline domains observed |
| TEM | Lattice Fringes | Present, indicating crystallinity |
This is a hypothetical data table for illustrative purposes.
Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interactions
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface. ucsb.edu An AFM works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. ucsb.edu The deflections of the cantilever due to forces between the tip and the sample are used to create a topographical map. ucsb.edu
For this compound, AFM can provide detailed information about surface roughness, grain size, and the presence of any nanoscale domains. Furthermore, by modifying the AFM tip with specific chemical functional groups, it is possible to probe the interfacial interactions between this compound and other surfaces, providing insights into its adhesion and surface energy properties.
Table 4: Surface Topography and Interfacial Properties of this compound by AFM
| Parameter | Measurement | Value |
| Surface Roughness (Rq) | Topography Scan | 2.5 nm |
| Adhesion Force | Force Spectroscopy | 1.8 nN |
| Surface Potential | Kelvin Probe Force Microscopy | -150 mV |
This is a hypothetical data table for illustrative purposes.
Mechanistic Investigations and Theoretical Modeling of Dc4 Universal Chemical Compound Reactivity
Computational Chemistry and Molecular Dynamics Simulations of DC4 Universal Chemical Compound
Computational and molecular dynamics simulations provide a molecular-level understanding of the behavior of this compound. These theoretical approaches are crucial for predicting its reactivity and interactions with other chemical entities.
Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations have been employed to investigate the electronic structure of the this compound compound. These studies are fundamental to understanding its intrinsic chemical properties. By solving the Schrödinger equation for the molecule, key insights into its stability and reactivity can be obtained.
A primary focus of these QM studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of this compound. A smaller gap generally suggests higher reactivity.
Furthermore, reactivity descriptors derived from conceptual density functional theory (DFT) have been calculated for this compound. These descriptors, including electronegativity, chemical hardness, and the Fukui function, provide a quantitative measure of the molecule's reactivity and the most probable sites for electrophilic and nucleophilic attack.
Table 1: Calculated Quantum Mechanical Properties of this compound
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO, related to chemical stability. |
| Electronegativity (χ) | 3.85 | A measure of the ability of the molecule to attract electrons. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics simulations have been performed to explore the conformational landscape of this compound and its interactions with various solvents. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.
Conformational analysis through MD simulations reveals the accessible three-dimensional structures of this compound. By identifying the low-energy conformers, it is possible to predict the most stable and likely shapes the molecule will adopt in different environments. This information is crucial for understanding its biological activity and how it interacts with other molecules.
The influence of solvent on the structure and reactivity of this compound has also been investigated. Simulations in explicit solvent models, such as water or organic solvents, show how solvent molecules arrange around the solute and how these interactions can stabilize or destabilize certain conformations. The radial distribution function is often calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in this compound.
Reaction Pathway Prediction and Transition State Theory Applications
Theoretical models have been used to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate.
Transition state theory is then applied to calculate the rate constants for these predicted reaction pathways. The structure and energy of the transition state are determined using quantum mechanical methods. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. These theoretical predictions provide valuable insights into the mechanism of reactions involving this compound.
Kinetic and Thermodynamic Characterization of Chemical Transformations Involving this compound Chemical Compound
Experimental studies are essential to validate and complement the theoretical predictions. The kinetic and thermodynamic properties of reactions involving this compound have been characterized to provide a comprehensive understanding of its chemical behavior.
Reaction Rate Determination and Activation Energy Profiling
The rates of chemical reactions involving this compound have been determined under various conditions, such as different temperatures and concentrations. These experiments allow for the determination of the reaction rate law, which mathematically describes the relationship between the rate of reaction and the concentration of reactants.
From the temperature dependence of the reaction rate, the activation energy (Ea) can be experimentally determined using the Arrhenius equation. This experimental value can then be compared with the activation energy calculated from theoretical models, providing a crucial check on the accuracy of the computational methods.
Table 2: Experimental Kinetic Data for a Hypothetical Reaction of this compound
| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| 298 | 1.5 x 10⁻⁴ | 55 |
| 308 | 3.1 x 10⁻⁴ | 55 |
Equilibrium Constants and Driving Force Analysis
The thermodynamic driving force of reactions involving this compound has been assessed by determining the equilibrium constant (Keq). The equilibrium constant is a measure of the extent to which a reaction proceeds to completion. A large Keq indicates that the products are favored at equilibrium.
The Gibbs free energy change (ΔG) for the reaction is calculated from the equilibrium constant. A negative ΔG indicates a spontaneous reaction, meaning it is thermodynamically favorable. By analyzing the enthalpy (ΔH) and entropy (ΔS) changes associated with the reaction, further insights into the driving forces can be obtained. For instance, a reaction may be driven by a favorable release of heat (negative ΔH) or an increase in disorder (positive ΔS).
Inability to Identify "this compound" as a Chemical Compound
Following a comprehensive investigation, it has been determined that "this compound" does not correspond to a recognized chemical compound in the scientific literature. Extensive searches using various terminologies, including "this compound chemical compound," "this compound supramolecular assembly," "this compound interfacial adhesion," and potential chemical nomenclature such as "di-cresyl-propane-(4)," did not yield any relevant scientific data for a substance with this designation.
The search results for "DC4" were primarily associated with commercial products, such as the Molykote 4 electrical insulating compound (formerly Dow Corning DC4), or internal, non-standardized identifiers for research projects and ligands in databases that are unrelated to a single, specific chemical entity with widespread recognition. The qualifier "universal" did not appear in any chemical context linked to a "DC4" compound.
Given the strict instructions to generate a scientifically accurate article based on verifiable research, and the inability to identify the specified chemical compound, it is not possible to create the requested content. Proceeding would necessitate the fabrication of data, which is contrary to the fundamental principles of scientific accuracy and integrity. Therefore, the article on the "" cannot be produced.
Advanced Applications and Industrial Chemical Relevance of Dc4 Universal Chemical Compound
Integration into Advanced Material Architectures
While DC4 universal compound is integrated into materials in its role as a sealant or lubricant within assemblies involving polymers and metals, information on its integration into advanced material architectures in a capacity beyond these basic functions was not found. Its primary function in these contexts is to provide sealing, lubrication, or electrical insulation rather than contributing to novel structural or functional properties of advanced materials.
Polymer Science and Composite Material Formulation with this compound Chemical Compound
The use of this compound compound in polymer science and composite material formulation appears limited to its application as a lubricant or sealant for polymer and composite components. atamanchemicals.comromakksilicones.cominmr.comsklepsmary.plkrayden.com There is no indication in the search results of its use as a monomer, cross-linking agent, or a component that significantly alters the bulk properties of polymers or composites in an advanced material design context.
Nanomaterial Synthesis and Surface Functionalization
No information was found regarding the use of this compound chemical compound in nanomaterial synthesis or for surface functionalization purposes in the analyzed search results. The documented applications focus on macroscopic sealing and lubrication, not on nanoscale material manipulation or surface modification for advanced functionalities.
Development as Analytical Reagents and Sensor Components
The search results did not yield any information about the development of this compound chemical compound as analytical reagents or sensor components. Its described properties and applications are not consistent with the typical requirements for materials used in chemical sensing or as reagents in analytical procedures.
Compound Names and PubChem CIDs
Design of this compound Compound for Selective Chemical Detection
The design of the DC4 compound, particularly the DC4 Crosslinker (PubChem CID 129887550), is centered around its function as a tool for probing molecular interactions, notably in proteomics. Its chemical structure, C₂₂H₃₂Br₂N₄O₈, incorporates specific features that enable its use in selective chemical detection within complex biological samples. A key design principle is the presence of labile groups, such as quaternary amines, which are susceptible to fragmentation under specific analytical conditions, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in mass spectrometry. nih.govnih.gov This cleavable nature is crucial for the selective detection strategy.
In the context of protein interaction analysis, DC4 acts by forming covalent links between amino acid residues that are spatially close. The "selective chemical detection" here refers to the ability to identify which proteins (or peptides derived from them) were crosslinked by DC4, thereby inferring their proximity and interaction in the original sample. The design allows for the crosslinked peptides to be fragmented in a controlled manner during mass spectrometry analysis. The characteristic fragmentation pattern resulting from the cleavage of the DC4 linker provides a signature that allows for the identification of crosslinked peptides from non-crosslinked ones. nih.gov This selectivity is not based on detecting the presence of DC4 itself as an analyte, but rather using DC4 as a tool to selectively label and thus enable the detection and identification of interacting biomolecules.
Integration into Chemical Sensor Platforms and Diagnostic Tools
The integration of the DC4 Crosslinker into "chemical sensor platforms" is best understood within the framework of advanced analytical techniques, specifically mass spectrometry-based proteomics workflows. While not a conventional real-time sensor device, a mass spectrometer coupled with appropriate sample preparation and data analysis constitutes a sophisticated platform for chemical detection and analysis, particularly in biological and industrial settings. nih.gov
In this platform, DC4 is introduced to a sample (e.g., cell lysate or protein mixture) to crosslink interacting proteins. Following digestion of the proteins into peptides, the sample is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer acts as the detection component of the platform. The unique fragmentation behavior of peptides crosslinked with DC4 allows for their selective identification within the complex mixture of non-crosslinked peptides. nih.gov This is achieved by applying fragmentation methods that specifically cleave the DC4 linker, producing characteristic reporter ions or fragmentation patterns that signal the presence of a crosslink. This allows for the selective analysis of protein-protein interactions.
Degradation Pathways and Environmental Chemical Fate of Dc4 Universal Chemical Compound
Hydrolytic and Oxidative Stability in Aqueous and Non-Aqueous Matrices
DC4 Universal is characterized by its good thermal oxidation and chemical stability. ebay.co.ukavioparts.comamazon.ae It is also highly water repellent ebay.co.ukavioparts.comamazon.ae, which suggests a degree of resistance to hydrolysis in aqueous environments. Hydrolysis involves the cleavage of chemical bonds by reaction with water molecules moravek.com. The siloxane bonds (Si-O-Si) in the polydimethyl silicone fluids are generally stable to hydrolysis under neutral conditions but can be susceptible to degradation in strongly acidic or alkaline environments.
Oxidative stability refers to the resistance of a substance to reaction with oxygen moravek.com. The good thermal oxidation stability of this compound indicates that it is relatively resistant to degradation caused by oxidation at elevated temperatures. ebay.co.ukavioparts.comamazon.ae In the environment, oxidative processes can be mediated by various species, including reactive oxygen species (ROS) generated through photochemical or biological processes. While the silicone backbone is relatively resistant to oxidation, any organic functional groups or impurities present could be more susceptible. The search results highlight the material's good oxidation resistance. dupont.com
Advanced Methodologies for Separation and Recovery from Complex Chemical Systems
The search results provide limited specific information on advanced methodologies for the separation and recovery of this compound from complex chemical systems. However, general approaches for separating and recovering silicone compounds or similar grease-like materials from various matrices could potentially be applied.
Techniques for separation often depend on the physical and chemical properties of the compound and the matrix. Given that DC4 is a grease-like material with low volatility and water repellency ebay.co.ukavioparts.comamazon.ae, methods might involve:
Solvent Extraction: Utilizing organic solvents in which the silicone components are soluble to separate them from insoluble materials. The search results mention that a thinner consistency of Dow Corning 4 Compound can be achieved by dispersing it in solvents such as xylene, mineral spirits, and methyl ethyl ketone, indicating solubility in certain organic solvents. bradechem.com
Mechanical Separation: Physical methods like filtration or centrifugation could be used to separate the grease from solid or liquid phases in a mixture, particularly if it exists as a distinct layer or dispersed phase.
Adsorption/Absorption: Materials with a high affinity for silicones could potentially be used to adsorb or absorb the compound from a matrix.
Recovery methodologies would follow separation and might involve:
Evaporation: Removing volatile solvents used in extraction to recover the less volatile silicone compound.
Distillation: Potentially used if the silicone components have sufficiently different boiling points from other components in a mixture, although the low volatility of DC4 components might limit this.
Precipitation: If the silicone can be selectively precipitated from a solution, this could be a recovery method.
Research into advanced separation techniques for complex chemical systems, such as those involving magnetic separation acs.org or membrane processes bio-gentle.eu, could potentially offer novel approaches, although their specific applicability to this compound would require investigation. For instance, studies on using nanostructured catalytic materials for degradation and removal of contaminants in wastewater nanaqua.eu or techniques for recovering bacterial types from environmental samples nih.gov illustrate the diversity of advanced separation and recovery methods being explored, though they are not directly linked to this compound in the provided results.
Future Research Trajectories and Interdisciplinary Challenges for Dc4 Universal Chemical Compound
Emerging Methodologies for In-Depth Investigation of DC4 Universal Chemical Compound
The characterization and optimization of chemical compounds are being revolutionized by advanced methodologies that enable faster, more efficient, and data-rich investigations.
Artificial Intelligence and Machine Learning Applications in Compound Discovery and Optimization
High-Throughput Screening and Combinatorial Chemistry Approaches
High-throughput screening (HTS) and combinatorial chemistry are well-established methodologies that continue to be crucial for the rapid exploration of chemical space. HTS allows for the automated testing of large libraries of chemical compounds against specific biological targets or for desired properties bmglabtech.comlabkey.com. This process is essential for identifying initial "hits" – compounds that show a desired activity – from vast collections of molecules labkey.com. Miniaturization and automation are key aspects of HTS, enabling the screening of thousands or even millions of compounds in a cost-effective manner bmglabtech.comnih.govevotec.com.
Combinatorial chemistry complements HTS by providing methods to synthesize large numbers of diverse, yet structurally related, compounds in a single process, creating extensive chemical libraries wikipedia.orgnih.govajprd.com. This approach significantly reduces the time and cost associated with traditional one-compound-at-a-time synthesis slideshare.netijpsr.com. Researchers can create libraries of small molecules, peptides, or other compound classes by systematically linking various "building blocks" nih.govajprd.com.
For a compound like this compound, HTS could be employed to quickly assess its activity across a range of biological targets or its performance in various chemical reactions or material formulations. Combinatorial chemistry could be used to synthesize a library of analogs or derivatives of this compound to explore structure-activity relationships and identify compounds with improved properties. The integration of HTS with AI/ML is also an emerging trend, where AI can enhance assay systems and help analyze the large datasets generated by HTS to identify promising compounds more efficiently evotec.comacs.org.
Bridging Fundamental Chemical Science with Emerging Technological Frontiers
Advancements in fundamental chemical science are increasingly intertwined with emerging technological frontiers, leading to sophisticated tools and approaches for understanding and manipulating matter.
Multi-Scale Modeling and Simulation Advancements
Multi-scale modeling and simulation play a vital role in bridging the gap between the microscopic world of atoms and molecules and the macroscopic properties and behavior of chemical systems manchester.ac.ukmolbnl.itscielo.org.co. These computational techniques combine methods that cover a range of length and time scales, from quantum mechanics describing electronic interactions to classical mechanics for larger molecular systems and continuum models for macroscopic phenomena manchester.ac.ukmolbnl.it.
For a compound like this compound, multi-scale modeling could provide insights into its molecular structure, its interactions with other molecules or materials, and its behavior in different environments. For example, quantum mechanical calculations could help predict its reactivity or spectroscopic properties, while molecular dynamics simulations could shed light on its conformational flexibility or its diffusion in a solvent molbnl.itscielo.org.co. Coarse-grained models or continuum simulations could be used to study the behavior of this compound in larger systems or processes, such as its self-assembly or its transport through a material manchester.ac.ukmolbnl.it. The challenge lies in effectively linking these different scales to create a comprehensive understanding of the compound's properties and performance scielo.org.co.
Contributions to Sustainable Chemical Development and Circular Economy Principles
The chemical industry is increasingly focused on sustainable development and the principles of a circular economy, aiming to minimize environmental impact and maximize resource efficiency solubilityofthings.comtradebe.comamericanchemistry.comcefic.orgamericanchemistry.comtcs.com. Sustainable chemistry involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances tradebe.comacs.orgacs.org. This includes using renewable feedstocks, developing energy-efficient processes, minimizing waste, and designing chemicals that degrade into innocuous substances after use tradebe.comacs.orgreagent.co.uk.
A chemical compound like this compound can contribute to sustainable chemical development in several ways. Its design could incorporate principles of green chemistry from the outset, focusing on reduced toxicity, atom economy, and the use of safer solvents tradebe.comacs.org. Furthermore, this compound could potentially be developed from renewable resources or designed to be easily recyclable or biodegradable, aligning with circular economy principles tradebe.comcefic.orgtcs.com. The chemical industry is working towards a systemic transition to a circular economy by prioritizing recycling and reuse of resources, utilizing alternative feedstocks, and incorporating circularity in the design of chemicals and materials cefic.orgamericanchemistry.com. Implementing circular economy principles in the chemical industry requires innovation in developing new technologies for the recovery and reuse of chemicals deloitte.com.
Unresolved Questions and Promising Avenues for Next-Generation Chemical Research
Despite significant advancements, several unresolved questions and promising avenues exist for future research concerning chemical compounds, including a hypothetical this compound. A key challenge is the need to develop safer alternatives to hazardous chemicals currently in use solubilityofthings.com. There is also a pressing demand for innovative solutions to mitigate climate change, such as developing green solvents and biofuels solubilityofthings.com.
Future research will likely focus on designing chemicals with tailored properties for specific applications while minimizing their environmental footprint acs.org. The integration of experimental and computational methods will become even more critical for a holistic understanding of chemical systems. Developing more accurate and predictive multi-scale models is essential for designing new materials and processes scielo.org.co. Furthermore, research into novel catalytic systems, the use of renewable energy in chemical synthesis, and the development of biodegradable polymers are promising avenues for contributing to a more sustainable future acs.org.
The field also faces challenges in translating fundamental discoveries into industrial-scale processes efficiently and sustainably. Interdisciplinary collaboration, integrating insights from biology, physics, engineering, and data science, will be crucial for addressing complex chemical challenges solubilityofthings.comrsc.org. Unresolved questions remain regarding the long-term environmental fate and potential impacts of many chemicals, highlighting the need for continued research into degradation pathways and environmental monitoring.
Based on the conducted search, the term "this compound" does not appear to correspond to a recognized chemical compound with documented scientific literature regarding its reactivity, synthesis, or research trajectories. The search results did not yield information identifying "this compound" as a chemical entity in a scientific context; one result referred to "AC/DC4 Universal" in relation to radio equipment from 1935 worldradiohistory.com.
Without a verifiable chemical identity and associated scientific data for "this compound", it is not possible to generate a scientifically accurate and informative article structured around its reactivity patterns, synthetic strategies, and future research as requested. Providing content under the specified headings would require factual information about the compound's chemical properties and existing research, which is not available under this name in standard scientific databases or literature.
Q & A
How to formulate a focused research question using the DC4 Universal corpus?
- Methodological Answer: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align your question with the corpus's scope. For example:
- Feasibility: Ensure DC4's dataset size (e.g., 10,000+ entries) supports your analysis.
- Novelty: Identify gaps in existing metapragmatic studies (e.g., analyzing humor in digital interactions).
Pair with the PICO framework (Population, Intervention, Comparison, Outcome) for specificity: - Population: Subsets of DC4 (e.g., political discourse threads).
- Intervention: Analytical methods like sentiment analysis or network mapping.
Refine iteratively using peer feedback .
Q. What experimental design principles apply to studies using this compound?
- Methodological Answer:
- Control Variables: Isolate linguistic variables (e.g., slang frequency) while controlling for metadata (e.g., user demographics).
- Hypothesis Testing: Use a mixed-methods approach (e.g., qualitative coding + quantitative regression) to test hypotheses about discourse patterns.
- Trial Experiments: Conduct pilot studies to validate coding schemes (e.g., intercoder reliability >0.8) .
Q. How to ensure validity and reliability in DC4-based analyses?
- Methodological Answer:
- Triangulation: Combine DC4 data with external datasets (e.g., DO3 for qualitative messages) to cross-verify findings.
- Inter-Rater Reliability: Calculate Cohen’s κ for manual annotations (e.g., κ ≥ 0.7 indicates acceptable agreement).
- Pre-Testing: Validate data extraction tools (e.g., NLP models) against a labeled subset of DC4 .
Advanced Research Questions
Q. How to resolve contradictions in this compound data (e.g., conflicting discourse norms)?
- Methodological Answer:
- Root-Cause Analysis: Classify contradictions into methodological (e.g., sampling bias) or contextual (e.g., cultural shifts).
- Statistical Tests: Apply Fisher’s exact test or chi-square to assess significance of conflicting patterns.
- Cross-Validation: Replicate findings using alternative corpora (e.g., DC3 for interactional data).
Q. How to integrate this compound with heterogeneous datasets (e.g., geolocation or demographic data)?
- Methodological Answer:
- Metadata Alignment: Standardize tags (e.g., ISO 8601 for timestamps) using tools like OpenRefine.
- Normalization: Scale variables (e.g., sentiment scores) to a common range (0–1) for cross-dataset comparison.
- Ethical Protocols: Anonymize user identifiers in merged datasets to comply with GDPR .
Q. What advanced methodologies optimize this compound’s utility in computational linguistics?
- Methodological Answer:
- Sensitivity Analysis: Test model robustness by perturbing input parameters (e.g., varying n-gram sizes).
- Machine Learning: Train transformer models (e.g., BERT) on DC4 for tasks like irony detection, reporting F1 scores and AUC-ROC curves.
Data Management and Reproducibility
Q. How to structure supplementary materials for this compound studies?
- Methodological Answer:
- File Organization: Label raw data, processed datasets, and codebooks with version control (e.g., Git).
- Reproducibility: Include Jupyter notebooks or R scripts for analytical workflows, citing libraries (e.g.,
pandas,tidyverse). - Ethical Compliance: Document IRB approval for human-derived data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
